methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1855937-74-4
VCID: VC4336844
InChI: InChI=1S/C7H6ClF3N2O2/c1-15-6(14)5-4(8)2-13(12-5)3-7(9,10)11/h2H,3H2,1H3
SMILES: COC(=O)C1=NN(C=C1Cl)CC(F)(F)F
Molecular Formula: C7H6ClF3N2O2
Molecular Weight: 242.58

methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

CAS No.: 1855937-74-4

Cat. No.: VC4336844

Molecular Formula: C7H6ClF3N2O2

Molecular Weight: 242.58

* For research use only. Not for human or veterinary use.

methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate - 1855937-74-4

Specification

CAS No. 1855937-74-4
Molecular Formula C7H6ClF3N2O2
Molecular Weight 242.58
IUPAC Name methyl 4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C7H6ClF3N2O2/c1-15-6(14)5-4(8)2-13(12-5)3-7(9,10)11/h2H,3H2,1H3
Standard InChI Key VSHNWNOXZJVPSO-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C=C1Cl)CC(F)(F)F

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is defined by the following identifiers:

PropertyValue
CAS Number1855937-74-4
IUPAC Namemethyl 4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Molecular FormulaC₇H₆ClF₃N₂O₂
Molecular Weight242.58 g/mol
SMILESCOC(=O)C1=NN(C=C1Cl)CC(F)(F)F
InChI KeyVSHNWNOXZJVPSO-UHFFFAOYSA-N
PubChem CID122170841

The compound’s solubility profile remains undocumented in available literature, though its ester functional group suggests moderate polarity, likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane.

Structural Analysis

The pyrazole core (C₃H₃N₂) is substituted at positions 1 and 3 with a 2,2,2-trifluoroethyl group (-CH₂CF₃) and a methyl ester (-COOCH₃), respectively. Position 4 is occupied by a chlorine atom, which may influence electronic distribution and reactivity. The trifluoroethyl group contributes steric bulk and electron-withdrawing effects, potentially enhancing metabolic stability in biological systems.

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves multi-step reactions, typically starting with the formation of the pyrazole ring. A plausible route includes:

  • Cyclocondensation: Reaction of a hydrazine derivative with a 1,3-diketone or equivalent to form the pyrazole ring.

  • Substitution: Introduction of the trifluoroethyl group via alkylation using 2,2,2-trifluoroethyl iodide or bromide.

  • Esterification: Conversion of a carboxylic acid intermediate to the methyl ester using methanol under acidic or basic conditions.

Key challenges include optimizing reaction conditions (temperature, solvent, catalysts) to maximize yield and purity. For instance, alkylation steps often require anhydrous conditions to prevent hydrolysis of the trifluoroethyl group.

Analytical Validation

Reaction progress and final product purity are monitored using:

  • Thin-Layer Chromatography (TLC): To track intermediate formations.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the trifluoroethyl group (δ ~4.5 ppm for -CH₂CF₃) and methyl ester (δ ~3.8 ppm for -OCH₃).

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 242.58.

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